molecular formula C18H32O2 B1628658 6-Heptyldecahydronaphthalene-2-carboxylic acid CAS No. 82743-34-8

6-Heptyldecahydronaphthalene-2-carboxylic acid

Cat. No.: B1628658
CAS No.: 82743-34-8
M. Wt: 280.4 g/mol
InChI Key: RNZXOWSAIKLDFO-UHFFFAOYSA-N
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Description

6-Heptyldecahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C18H32O2 and a molecular weight of 280.45 g/mol This compound is characterized by its decahydronaphthalene core, which is substituted with a heptyl group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

The synthesis of 6-Heptyldecahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

6-Heptyldecahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions include heptyldecahydronaphthalene derivatives with different functional groups, such as alcohols, esters, and amides.

Scientific Research Applications

6-Heptyldecahydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 6-Heptyldecahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The heptyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and proteins. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

6-Heptyldecahydronaphthalene-2-carboxylic acid can be compared with other similar compounds, such as:

    6-Benzoyloxynaphthalene-2-carboxylic acid: This compound has a benzoyloxy group instead of a heptyl group, leading to different chemical properties and applications.

    6-Methylquinoline-2-carboxylic acid: The presence of a quinoline ring instead of a decahydronaphthalene core results in distinct biological activities.

    6-Decoxynaphthalene-2-carboxylic acid: The decoxy group provides different hydrophobic interactions compared to the heptyl group.

Properties

IUPAC Name

6-heptyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-14-8-9-16-13-17(18(19)20)11-10-15(16)12-14/h14-17H,2-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZXOWSAIKLDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC2CC(CCC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608102
Record name 6-Heptyldecahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82743-34-8
Record name 6-Heptyldecahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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